molecular formula C6H12O2S B076633 Ethyl 3-(methylthio)propionate CAS No. 13327-56-5

Ethyl 3-(methylthio)propionate

Cat. No. B076633
CAS RN: 13327-56-5
M. Wt: 148.23 g/mol
InChI Key: YSNWHRKJEKWJNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-(methylthio)propionate is often characterized using X-ray diffraction and spectroscopic methods. Studies like those on 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione have delved into the synthesis and optimization of related molecules, emphasizing the importance of understanding the structural framework that could be applied to Ethyl 3-(methylthio)propionate (Chen Ying-qi, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of Ethyl 3-(methylthio)propionate might be inferred from studies on similar sulfur-containing compounds. Research into the behavior of 3, 4-ethylenedioxythiophene functionalized by a sulphonate group, which showcases how functionalization can impart significant cation-exchange properties, could offer insights into the reactivity and functional potential of Ethyl 3-(methylthio)propionate (O. Stéphan et al., 1998).

Physical Properties Analysis

The physical properties of Ethyl 3-(methylthio)propionate, such as melting points and solubility, can be explored through comparison with structurally or functionally similar compounds. For instance, studies on the ordered phase of ethyl propionate under high-pressure conditions reveal the significance of molecular conformation and packing in determining physical properties, which could be relevant for understanding the behavior of Ethyl 3-(methylthio)propionate under various conditions (R. Gajda & A. Katrusiak, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability, and degradation pathways of Ethyl 3-(methylthio)propionate, can be assessed through studies on similar molecules. Research on the synthesis and characterization of molecules like ethylene oxide and propylene sulfide complexes of silver(I) provides valuable insights into the coordination chemistry and potential reactivity patterns that could apply to Ethyl 3-(methylthio)propionate (H. V. Rasika Dias & Z. Wang, 2000).

Scientific Research Applications

  • Decomposition Process in Forensic Science : Ethyl 3-(methylthio)propionate was identified as one of the compounds released during the decomposition of human and animal remains. This compound, along with others, was used to distinguish between human and pig remains from other animal remains, which has implications for forensic science and the training of cadaver dogs (Rosier et al., 2015).

  • Wine Aroma Analysis : In a study analyzing the volatile components of wines from various sorts and vintages, Ethyl 3-(methylthio)propionate was identified as one of the components contributing to wine's aroma (Schreier et al., 1974).

  • Plant Pathology : This compound was identified as a toxin produced by Xanthomonas campestris in cassava plants. It was extracted from a broth culture of the bacteria and identified through various spectroscopy methods. This finding has implications for understanding plant diseases and developing protective measures (Perreaux et al., 1982).

  • Biochemistry and Microbiology : In a study on Methanobacterium thermoautotrophicum, analogues of 3-(methylthio)propanesulfonate (similar in structure to Ethyl 3-(methylthio)propionate) were synthesized and tested as substrates. The study investigated the enzyme system's response to these analogues, providing insights into biochemical pathways in microorganisms (Gunsalus et al., 1978).

  • Food Processing and Preservation : In the study of volatile compounds in heated fresh-cut pineapple, Ethyl 3-(methylthio)propionate was identified as one of the major volatiles. Its concentration changed with different heating temperatures, providing valuable information for understanding the aroma change in pineapple during baking (Zhang et al., 2012).

  • Toxicology and Safety Assessment : The safety assessment of Ethyl 3-(methylthio)propionate was conducted, evaluating its genotoxicity, repeated dose toxicity, reproductive toxicity, and other factors. The assessment supports the material's use under specified conditions and offers insights into its toxicological profile (Api et al., 2020).

Safety And Hazards

Ethyl 3-(methylthio)propionate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with personal protective equipment, including chemical impermeable gloves .

properties

IUPAC Name

ethyl 3-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNWHRKJEKWJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065414
Record name Ethyl 3-(methylthio)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with onion-like, fruity, sweet odour
Record name Ethyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

196.00 to 197.00 °C. @ 760.00 mm Hg
Record name Ethyl 3-(methylthio)propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040413
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 mL in 1 mL 95% alcohol (in ethanol)
Record name Ethyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.030-1.035
Record name Ethyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 3-(methylthio)propionate

CAS RN

13327-56-5
Record name Ethyl 3-methylthiopropionate
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Record name Ethyl 3-methylthiopropionate
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Record name 13327-56-5
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Record name Propanoic acid, 3-(methylthio)-, ethyl ester
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Record name Ethyl 3-(methylthio)propionate
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Record name Ethyl 3-(methylthio)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 3-METHYLTHIOPROPIONATE
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Record name Ethyl 3-(methylthio)propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
T Sakamoto, Y Hayata, H Kozuka… - Journal of the …, 2002 - jstage.jst.go.jp
含硫化合物の検出に適した炎光光度検出器 (FPD) 装着の Sniffing-GC を用いた GC-におい嗅ぎ法により, メロンの香気成分中における含硫化合物並びにその匂い特性を調査した. メロン'ミヤビ'の…
Number of citations: 15 www.jstage.jst.go.jp
X Du, M Song, R Rouseff - Journal of agricultural and food …, 2011 - ACS Publications
Two Florida strawberry cultivars, ‘Strawberry Festival’ and ‘Florida Radiance’, were harvested at five fruit developmental stages (white, half red, three-quarter red, full ripe, and overripe) …
Number of citations: 53 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
MJ Jordán, PE Shaw, KL Goodner - Journal of agricultural and …, 2001 - ACS Publications
A comparative study between the aromatic profile of muskmelon aqueous essence and the puree of fresh fruit was carried out using gas chromatography−mass spectrometry (GC-MS) …
Number of citations: 105 pubs.acs.org
坂本隆行, 早田保義, 河塚寛, 坂本宏司, 西村修… - 園芸学会雑誌, 2002 - jlc.jst.go.jp
Sulfur-containing compounds in the aromatic volatiles of melon (Cucumis melo L. cv. Miyabi) and their characteristics were analyzed by using a sniffing-GC equipped with a flame …
Number of citations: 2 jlc.jst.go.jp
X Zhang, Y Shen, W Prinyawiwatkul… - Journal of Food …, 2012 - Wiley Online Library
The volatile compounds of raw and fresh‐cut pineapple ( A nanas comosus [ L .] M err.) heated at 150, 175, 200 and 225C were determined and compared. The major volatiles in raw …
Number of citations: 14 ifst.onlinelibrary.wiley.com
CB Wei, SH Liu, YG Liu, LL Lv, WX Yang, GM Sun - Molecules, 2011 - mdpi.com
Characteristic aroma volatile compounds from different parts of cayenne pineapple were analyzed by headspace-solid phase microextraction (HS-SPME) and gas chromatography-…
Number of citations: 82 www.mdpi.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
K Šuklje, S Carlin, JW Blackman… - 10th Symposium In …, 2017 - openpub.fmach.it
An investigation of Shiraz wine volatile composition from four vineyards located in the Riverina region of Australia was performed by accessing wines made from sequentially harvested …
Number of citations: 0 openpub.fmach.it
S Carlin, K Šuklje, JW Blackman… - 3rd MS-Wine day …, 2019 - openpub.fmach.it
An investigation of Shiraz wine volatile composition from four vineyards located in the Riverina region of Australia was performed by accessing wines made from sequentially harvested …
Number of citations: 0 openpub.fmach.it

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